2,6-Dibromo-5-iodopyridine-3-carboxylic acid

Description

BenchChem offers high-quality 2,6-Dibromo-5-iodopyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-5-iodopyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dibromo-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2INO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKDCESMFXFPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

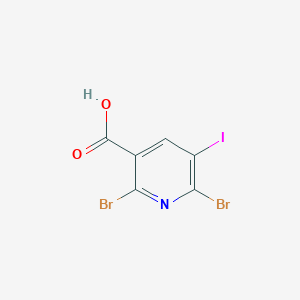

Chemical structure and molecular weight of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid

Title: Strategic Utilization of 2,6-Dibromo-5-iodopyridine-3-carboxylic Acid: A Multivalent Scaffold for Drug Discovery

Executive Summary

In the high-stakes arena of medicinal chemistry, 2,6-Dibromo-5-iodopyridine-3-carboxylic acid (CAS: 2376729-79-0) represents a "privileged scaffold." Its value lies not merely in its halogenated structure, but in the orthogonal reactivity of its substituents. This tetrasubstituted pyridine offers three distinct handles for functionalization:

-

C5-Iodine: Highly reactive toward Palladium-catalyzed oxidative addition (Suzuki/Sonogashira coupling).

-

C2/C6-Bromines: Susceptible to nucleophilic aromatic substitution (

) or slower metal-halogen exchange. -

C3-Carboxylic Acid: A stable anchor for amide coupling or esterification.

This guide provides a technical deep-dive into the physicochemical properties, synthesis, and chemoselective manipulation of this compound, designed for researchers optimizing SAR (Structure-Activity Relationship) campaigns.

Physicochemical Profile

The following data consolidates structural and physical parameters essential for analytical characterization and stoichiometric calculations.

| Parameter | Technical Specification |

| IUPAC Name | 2,6-Dibromo-5-iodopyridine-3-carboxylic acid |

| Synonym | 2,6-Dibromo-5-iodonicotinic acid |

| CAS Number | 2376729-79-0 |

| Molecular Formula | |

| Molecular Weight | 406.84 g/mol |

| Exact Mass | 404.748 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted pKa | ~2.15 (Acidic due to electron-withdrawing halogens) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in |

| SMILES | OC(=O)C1=CC(I)=C(Br)N=C1Br |

| InChI Key | BAKDCESMFXFPSS-UHFFFAOYSA-N |

Structural Analysis & Reactivity Logic

The utility of this molecule is defined by the electronic environment of the pyridine ring.

-

The "Beta" Position (C5-I): The iodine atom at position 5 is

to the nitrogen. It is electronically distinct from the -

The "Alpha" Positions (C2/C6-Br): The bromines at positions 2 and 6 are adjacent to the electronegative nitrogen. This positioning depletes electron density, activating these sites for Nucleophilic Aromatic Substitution (

) . -

Steric Crowding: The C3-Carboxylic acid creates steric bulk near the C2-Bromine, often directing

selectivity toward the less hindered C6 position first.

Visualization: Chemoselectivity Map

Figure 1: Chemoselectivity hierarchy. The C5-Iodine allows for carbon-carbon bond formation while leaving the C2/C6 Bromines intact for later stages.

Synthetic Pathways

While direct commercial sourcing is possible, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the regioselective iodination of the commercially available 2,6-dibromonicotinic acid.

Route: C5-Lithiation/Iodination

Direct electrophilic iodination is difficult due to the electron-deficient nature of the pyridine ring. The preferred method utilizes Directed ortho-Metalation (DoM) or Magnesiation (Knochel-Hauser base).

-

Starting Material: 2,6-Dibromopyridine-3-carboxylic acid.[1][2]

-

Reagent: TMPMgCl·LiCl (Knochel Base) or LDA (at -78°C).

-

Electrophile: Iodine (

).

Mechanism: The carboxylate (after deprotonation) or a directed amide group directs the metalation to the C4 or C5 position. However, due to the directing effect of the C6-Br and the acidity of the C5 proton, lithiation occurs preferentially at C5.

Figure 2: Synthetic workflow via metallation-iodination strategy.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: To selectively functionalize the C5-position with a phenyl group while retaining the C2/C6 bromines.

Rationale: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than C-Br. By controlling temperature and catalyst stoichiometry, we achieve >95% regioselectivity.

Materials

-

Substrate: 2,6-Dibromo-5-iodopyridine-3-carboxylic acid (1.0 eq, 407 mg, 1 mmol).

-

Boronic Acid: Phenylboronic acid (1.1 eq).

-

Catalyst:

(5 mol%). -

Base:

(2.0 M aqueous, 3.0 eq). -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge the substrate, phenylboronic acid, and Pd catalyst.

-

Inertion: Evacuate and backfill with Nitrogen (

) three times to remove oxygen (critical to prevent homocoupling). -

Solvation: Add degassed 1,4-Dioxane (5 mL) and 2.0 M

(1.5 mL). -

Reaction: Stir at 40°C (Do not exceed 50°C to prevent C2/C6 activation) for 4-6 hours. Monitor by LC-MS.

-

Checkpoint: Look for Mass [M+H] = 356/358 (loss of I, gain of Ph). If starting material remains, add 2 mol% catalyst.

-

-

Workup: Dilute with EtOAc, acidify aqueous layer to pH 3-4 with 1N HCl (to protonate the carboxylic acid), and extract.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Expected Yield: 75-85% of 2,6-dibromo-5-phenylpyridine-3-carboxylic acid.

References

-

Sigma-Aldrich. (2024). 2,6-Dibromo-5-iodopyridine-3-carboxylic acid Product Sheet.

-

Knochel, P., et al. (2013).[3] "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B.

-

PubChem. (2024). 2,6-Dibromopyridine (Precursor Data). National Library of Medicine.

- Schlosser, M. (2005). "The 2,6-Dibromopyridine Scaffold: A Review of Regioselectivity." European Journal of Organic Chemistry. (General reference for halogen dance mechanisms).

Sources

- 1. US3974166A - Process for the manufacture of bromopyridines - Google Patents [patents.google.com]

- 2. 2,6-dibromo-5-iodopyridine-3-carboxylic acid | 2376729-79-0 [sigmaaldrich.com]

- 3. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]

A Technical Guide to the Physicochemical Characterization of 2,6-Dibromo-5-iodopyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Substituted Pyridine Carboxylic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the pyridine scaffold being a cornerstone in the design of novel therapeutics.[1] Pyridine derivatives are integral to a multitude of FDA-approved drugs, demonstrating a broad spectrum of biological activities against conditions such as infections, inflammation, and cancer.[1][2] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn can enhance its binding affinity to biological targets, improve its pharmacokinetic profile, and ultimately increase its therapeutic efficacy.[2][3]

Among these, pyridine carboxylic acids and their derivatives are of particular interest. The carboxylic acid moiety can act as a key interaction point with biological receptors, while halogen substituents can significantly modulate properties such as lipophilicity and metabolic stability. The compound of focus, 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, is a polysubstituted pyridine derivative. While specific data for this compound is not widely published, its structural motifs suggest its potential as a valuable building block in the synthesis of complex, biologically active molecules.

This technical guide provides a comprehensive framework for the determination of the key physical properties and the structural elucidation of novel compounds such as 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, with a primary focus on its melting point. As a solid crystalline substance, its melting point is a critical parameter for its identification, purity assessment, and quality control.

Physicochemical Properties of 2,6-Dibromo-5-iodopyridine-3-carboxylic Acid

| Property | Value/Information | Source |

| Chemical Name | 2,6-Dibromo-5-iodopyridine-3-carboxylic acid | - |

| Synonym(s) | 2,6-dibromo-5-iodonicotinic acid | [4] |

| CAS Number | 2376729-79-0 | [4] |

| Molecular Formula | C₆H₂Br₂INO₂ | [4] |

| Molecular Weight | 406.8 g/mol | [4] |

| Physical Form | Solid | [4] |

| Melting Point | Not yet determined. This guide provides the protocol for its experimental determination. | - |

For comparative purposes, the melting points of some related, less complex structures are provided:

| Compound | Melting Point (°C) |

| 2,6-Dibromopyridine | 117-119 |

| 2,6-Dibromopyridine-4-carboxylic acid | Not available |

The significant structural differences between these compounds and 2,6-Dibromo-5-iodopyridine-3-carboxylic acid (the presence and position of the iodine and carboxylic acid groups) mean that their melting points are not directly comparable and experimental determination for the title compound is essential.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that is invaluable for identification and purity assessment. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.[5] The presence of impurities will generally cause a depression and broadening of the melting range.[5] The following protocol outlines the standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Causality Behind Experimental Choices

The choice of a capillary-based method is due to its requirement for only a small amount of sample, its precision, and its widespread availability in research laboratories. The gradual heating rate near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.

Step-by-Step Methodology for Melting Point Determination

-

Sample Preparation:

-

Place a small amount of dry 2,6-Dibromo-5-iodopyridine-3-carboxylic acid onto a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder.

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[6][7]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[7] The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Ensure the sample is correctly positioned for clear observation through the magnifying lens.

-

-

Melting Point Measurement:

-

If the approximate melting point is unknown, a preliminary rapid heating run (10-20°C per minute) can be performed to get a rough estimate.

-

For an accurate measurement, start with the apparatus at least 20°C below the estimated melting point.

-

Set the heating rate to a slow and steady 1-2°C per minute.[7]

-

Observe the sample closely.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the same rate and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

-

-

Data Recording and Interpretation:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

For a pure compound, this range should be narrow (e.g., 1-2°C). A broad melting range suggests the presence of impurities.

-

Structural Characterization

In the absence of published spectral data for 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, this section outlines the expected spectroscopic features based on its chemical structure. These techniques are fundamental for confirming the identity and structure of a newly synthesized or isolated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, the following characteristic absorptions are expected:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹.[8][9] This broadening is due to intermolecular hydrogen bonding between the carboxylic acid moieties.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹.[8] Its exact position will depend on whether the acid exists as a monomer or a hydrogen-bonded dimer in the solid state, with the dimeric form typically absorbing around 1710 cm⁻¹.[8]

-

C-Br and C-I Stretches: These will appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Several medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[9] The chemical shift can be dependent on the solvent and concentration. This peak will disappear upon the addition of D₂O.

-

Aromatic Proton: The pyridine ring has one remaining proton. Its chemical shift will be influenced by the surrounding electron-withdrawing bromine, iodine, and carboxylic acid groups. A singlet is expected in the aromatic region, likely downfield (δ > 8.0 ppm).

-

-

¹³C NMR:

-

Carboxyl Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[8]

-

Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons directly attached to the halogens (C2, C5, C6) will be significantly influenced by their electronegativity. The carbon attached to the carboxylic acid (C3) and the remaining carbon (C4) will also have characteristic chemical shifts.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, the molecular ion peak (M⁺) would be expected at m/z 407 (for the most common isotopes ⁷⁹Br, ¹²⁷I). The isotopic pattern of the molecular ion will be characteristic, showing contributions from the two bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and the halogen atoms.

Visualizing the Workflow and Structure

To aid in the understanding of the experimental process and the molecular structure, the following diagrams are provided.

Caption: Chemical structure of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid.

Caption: Experimental workflow for melting point determination.

Conclusion

While the specific melting point of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid is not documented in readily available literature, this guide provides the essential framework for its experimental determination and structural characterization. The protocols and expected spectroscopic data presented herein are based on established chemical principles and provide a robust methodology for researchers working with this and other novel chemical entities. The accurate determination of its physical properties, particularly the melting point, is a critical first step in unlocking the potential of this highly functionalized pyridine derivative for applications in drug discovery and materials science.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S. [Link]

-

Experiment (1) Determination of Melting Points. (2021). ResearchGate. [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. [Link]

-

Melting Point Determination Lab Guide. Scribd. [Link]

-

Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar. [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. [Link]

-

The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. (1999). Semantic Scholar. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]

-

Carboxylic Acid Spectroscopy. Oregon State University. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

-

2,6-Dibromopyridine-4-carboxylic acid. PubChem. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). PubMed. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. ResearchGate. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 2,6-dibromo-5-iodopyridine-3-carboxylic acid | 2376729-79-0 [sigmaaldrich.com]

- 5. athabascau.ca [athabascau.ca]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

Safety Data Sheet (SDS) and handling hazards for 2,6-Dibromo-5-iodopyridine-3-carboxylic acid

An in-depth technical analysis and handling guide for 2,6-Dibromo-5-iodopyridine-3-carboxylic acid (CAS: 2376729-79-0), designed for advanced research scientists and drug development professionals.

Executive Summary

In modern medicinal chemistry, polyhalogenated heterocycles serve as highly versatile scaffolds for the rapid diversification of drug candidates. 2,6-Dibromo-5-iodopyridine-3-carboxylic acid is a premier example of such a building block. By possessing three distinct halogen substituents and a carboxylic acid anchoring group, it enables highly orthogonal, regioselective cross-coupling reactions[1]. However, the very features that make this molecule synthetically valuable—its highly electron-deficient, electrophilic core—also dictate its toxicological profile and handling hazards. This whitepaper synthesizes the physicochemical properties, mechanistic hazard causality, and self-validating handling protocols for this specialized reagent.

Physicochemical Profile & Structural Causality

Understanding the physical properties of a reagent is the first step in predicting its behavior in both the reaction flask and the laboratory environment.

Table 1: Physicochemical Properties [2]

| Property | Value / Description | Causality / Implication |

| CAS Number | 2376729-79-0 | Unique identifier for regulatory tracking. |

| Molecular Formula | C6H2Br2INO2 | High halogen content significantly increases molecular weight and density. |

| Molecular Weight | 406.8 g/mol | Requires precise stoichiometric calculation; high mass-to-mole ratio. |

| Physical State | Solid (Crystalline Powder) | Presents an aerosolization/inhalation hazard during weighing. |

| InChI Key | BAKDCESMFXFPSS-UHFFFAOYSA-N | Standardized structural representation for cheminformatics. |

Mechanistic Reactivity (The "Why")

The reactivity of 2,6-dibromo-5-iodopyridine-3-carboxylic acid is governed by the relative Bond Dissociation Energies (BDEs) of its carbon-halogen bonds. The Carbon-Iodine (C-I) bond at the C-5 position has the lowest BDE, making it the kinetically and thermodynamically favored site for Palladium(0) oxidative addition[1][3]. The Carbon-Bromine (C-Br) bonds at C-2 and C-6 require higher activation energies, allowing for sequential, site-selective functionalization without protecting groups[1].

Fig 1. Regioselective oxidative addition pathway for polyhalogenated pyridine cross-coupling.

Hazard Identification & Toxicological Mechanisms

As a specialized research chemical, comprehensive in vivo toxicological data is limited. However, based on the well-documented behavior of polyhalogenated pyridine derivatives, we must apply the following Globally Harmonized System (GHS) classifications.

Table 2: Expected GHS Hazard Classification

| Hazard Class | Code | Statement | Mechanistic Causality |

| Skin Irritation | H315 | Causes skin irritation. | The π-deficient pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Biological nucleophiles (e.g., thiol groups in epidermal keratin) can attack the ring, causing covalent protein modification and localized inflammation. |

| Eye Irritation | H319 | Causes serious eye irritation. | The carboxylic acid moiety lowers local pH upon contact with aqueous mucosal membranes, compounding the electrophilic damage caused by the halogenated ring. |

| STOT SE 3 | H335 | May cause respiratory irritation. | Fine crystalline powders easily aerosolize. Inhalation deposits the highly reactive electrophile directly onto sensitive alveolar tissues. |

Engineering Controls & Self-Validating Handling Protocols

To ensure absolute safety and scientific integrity, handling must go beyond basic compliance. Every protocol must be a self-validating system.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile gloves (minimum 5 mil thickness). Validation Step: Perform a visual inflation test prior to donning to ensure no micro-tears exist. Halogenated organics can permeate thin nitrile over prolonged exposure; double-gloving is mandatory during bulk transfers.

-

Respirator: N95 or P100 particulate respirator if handled outside a containment zone.

-

Eye Protection: Snug-fitting chemical splash goggles. Standard safety glasses are insufficient for fine powders.

Engineering Controls

-

Containment: All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

-

Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and use grounded, stainless-steel spatulas to prevent electrostatic repulsion and subsequent aerosolization of the powder.

Emergency Response & Spill Management

In the event of a powder spill, immediate containment is critical to prevent airborne dispersion. Do not use standard sweeping techniques, which generate hazardous dust clouds.

Fig 2. Step-by-step spill response and surface decontamination protocol for solid pyridine acids.

Decontamination Rationale: Wiping the spill area with a mild basic solution (1M

Experimental Workflow: Regioselective Suzuki-Miyaura Coupling

To demonstrate the practical application of this reagent, the following is a self-validating protocol for the regioselective functionalization of the C-5 position via Suzuki-Miyaura cross-coupling[3].

Objective: Selectively couple an aryl boronic acid at the C-I bond while preserving the C-Br bonds and the carboxylic acid.

Step-by-Step Methodology:

-

Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-Dibromo-5-iodopyridine-3-carboxylic acid (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and

(0.05 equiv).-

Causality: A slight excess of boronic acid ensures complete conversion of the C-I bond without forcing secondary reactions at the C-Br bonds.

-

-

Atmospheric Control (Validation Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Validation: The absence of a dark black precipitate (oxidized Palladium) upon solvent addition confirms an oxygen-free environment.

-

Solvent & Base Addition: Inject degassed 1,4-dioxane (0.1 M) and a degassed aqueous solution of

(2.0 equiv).-

Causality: The base serves a dual purpose: it deprotonates the carboxylic acid to solubilize the substrate in the aqueous-organic mixture, and it activates the boronic acid to form the reactive boronate complex required for transmetalation.

-

-

Reaction Execution: Heat the mixture to 60°C. Do not exceed this temperature.

-

Causality: The C-I bond undergoes oxidative addition readily at 60°C. Heating above 80°C provides enough thermal energy to overcome the higher BDE of the C-Br bonds, leading to loss of regioselectivity and the formation of complex mixtures[1].

-

-

Monitoring & Quenching: Monitor via LC-MS. Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to re-protonate the carboxylic acid, forcing the product into the organic phase.

-

Extraction & Purification: Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. Purify via reverse-phase chromatography.

References

-

Microwave-Assisted Regioselective Suzuki Coupling of Polyhalogenated Pyrimidines Source: MDPI (Molecules) URL:[Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Technical Guide to Determining the Solubility Profile of 2,6-Dibromo-5-iodopyridine-3-carboxylic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for establishing the solubility profile of the novel compound 2,6-Dibromo-5-iodopyridine-3-carboxylic acid. Given the absence of publicly available solubility data for this specific molecule, this guide serves as a foundational methodology for its characterization. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data essential for applications in medicinal chemistry, process development, and formulation science.

The structure of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, a heavily halogenated derivative of nicotinic acid, suggests it is a solid at room temperature with potentially low aqueous solubility.[1][2][3] Its utility as a potential pharmaceutical intermediate underscores the critical need to understand its behavior in various organic solvents.[4] Solubility is a fundamental physicochemical property that profoundly influences bioavailability, processability, and the ultimate success of a drug candidate.[5][6]

Foundational Principles: Understanding Solubility in Drug Discovery

Solubility dictates the concentration of a drug in solution and is a critical factor for its absorption and therapeutic efficacy.[7][8] In drug discovery and development, solubility is assessed for several key reasons:

-

Lead Optimization: Early assessment of solubility helps in selecting promising drug candidates and identifying potential liabilities that may hinder development.[9]

-

Formulation Development: Knowledge of a compound's solubility in different solvents is crucial for developing suitable dosage forms.[6]

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes.

Two primary types of solubility are often measured:

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) diluted into an aqueous buffer. It is a high-throughput method often used in early discovery.[9]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, where the solid form is in equilibrium with the dissolved form in a saturated solution. The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11]

This guide will focus on determining the thermodynamic solubility of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, as it provides the most accurate and fundamental understanding of the compound's behavior.

Experimental Design: A Strategic Approach to Solvent Selection and Methodology

The selection of solvents and the experimental methodology are critical for generating a meaningful solubility profile.

Strategic Solvent Selection

A diverse panel of organic solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and functional groups. This allows for a comprehensive understanding of the solute-solvent interactions.

Table 1: Proposed Organic Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; commonly used in synthesis and formulation. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Can accept hydrogen bonds and have high dielectric constants; effective at dissolving polar compounds. |

| Ethereal Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity; good for compounds with some polar character. |

| Ester Solvents | Ethyl Acetate | Commonly used in chromatography and extraction. |

| Chlorinated Solvents | Dichloromethane (DCM) | Effective for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene | Non-polar; provides insight into van der Waals interactions. |

Core Methodology: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the recommended approach for determining thermodynamic solubility.[8][11][12] This method ensures that the system reaches equilibrium, providing a true measure of the compound's solubility at a given temperature.

dot

Caption: Isothermal Shake-Flask Experimental Workflow.

Detailed Experimental Protocols

Materials and Equipment

-

2,6-Dibromo-5-iodopyridine-3-carboxylic acid (purity >95%)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Isothermal shaker bath or incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol for Solubility Determination

-

Preparation of Slurries: Add an excess amount of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient time (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. If not centrifuging, filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is generally suitable for the quantification of aromatic carboxylic acids.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a good starting point.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Calibration: A standard curve should be prepared using known concentrations of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid to ensure accurate quantification.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for 2,6-Dibromo-5-iodopyridine-3-carboxylic Acid at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |

| 1,4-Dioxane | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Tetrahydrofuran | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Dimethylformamide | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

Note: Classification can be based on USP or other relevant pharmacopeial standards.

The results should be analyzed to identify trends. For instance, higher solubility in polar aprotic solvents like DMF and DMSO is often observed for complex organic molecules. The presence of both hydrogen bond donating (carboxylic acid) and accepting (pyridine nitrogen) groups, along with the large, polarizable halogen atoms, will likely lead to complex solubility behavior.

dot

Caption: Factors Influencing Solubility.

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility profile of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid in a range of organic solvents. The resulting data will be invaluable for guiding its use in synthetic chemistry, process development, and for assessing its potential as a pharmaceutical building block.

Further studies could investigate the effect of temperature on solubility to determine the thermodynamics of dissolution (enthalpy and entropy). Additionally, understanding the pH-dependent solubility in aqueous buffer systems would be a critical next step if the compound is considered for pharmaceutical applications, in line with Biopharmaceutics Classification System (BCS) guidelines.[11][13]

References

- Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications.

- Divi, S. (n.d.). Solubility determination of compounds of pharmaceutical interest.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Sigma-Aldrich. 2,6-dibromo-5-iodopyridine-3-carboxylic acid.

- ResearchGate.

- ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- ICH. (2019).

- FDA. BCS Methodology: Solubility, Permeability & Dissolution.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.

- PubChem. 2,6-Dibromopyridine-4-carboxylic acid.

- PubChem. 2,6-Dibromopyridine.

- ChemicalBook. (2026). 2,6-Dibromopyridine.

- Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.

- Molbase. 2,6-DIBROMO-3,5-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID.

- Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.

- PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.

- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Physical Chemistry Research. (2023).

- Semantic Scholar. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents.

- IUPAC-NIST Solubility Data Series.

- Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

Sources

- 1. 2,6-dibromo-5-iodopyridine-3-carboxylic acid | 2376729-79-0 [sigmaaldrich.com]

- 2. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijssst.info [ijssst.info]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rheolution.com [rheolution.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. database.ich.org [database.ich.org]

- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 13. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols: Regioselective Suzuki Coupling of 2,6-Dibromo-5-iodopyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The targeted synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and mild reaction conditions.[1][2] This application note provides a detailed guide to the regioselective Suzuki coupling of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, a versatile building block for the synthesis of complex molecular architectures. The strategic differentiation of the three halogen atoms on the pyridine ring allows for a stepwise and controlled introduction of substituents, paving the way for the efficient construction of novel chemical entities.

The core of this methodology lies in the inherent differences in the reactivity of the carbon-halogen bonds, which follows the general trend: C-I > C-Br > C-Cl.[3] This principle allows for the selective activation of the C-I bond at the C5 position under carefully controlled conditions, leaving the two C-Br bonds at the C2 and C6 positions available for subsequent transformations.

Mechanistic Rationale for Regioselectivity

The regioselectivity of the Suzuki coupling on 2,6-Dibromo-5-iodopyridine-3-carboxylic acid is primarily governed by the oxidative addition step in the catalytic cycle.[4] The Palladium(0) catalyst preferentially inserts into the weakest carbon-halogen bond. The bond dissociation energies decrease down the halogen group, making the C-I bond significantly more susceptible to oxidative addition than the C-Br bonds.

Furthermore, the electronic nature of the pyridine ring influences the reaction. The electron-withdrawing effect of the nitrogen atom and the carboxylic acid group makes the pyridine ring electron-deficient, which generally facilitates the oxidative addition step. While the C2 and C6 positions are electronically activated, the superior reactivity of the C-I bond at C5 dictates the site of the initial coupling.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the regioselective Suzuki coupling of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid.

Caption: General workflow for the regioselective Suzuki coupling.

Detailed Experimental Protocol

This protocol describes a representative method for the regioselective Suzuki coupling of an arylboronic acid to the C5 position of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid.

A Note on the Carboxylic Acid Moiety: The presence of a carboxylic acid can sometimes interfere with the Suzuki coupling, potentially by coordinating to the palladium catalyst.[5] While this protocol is designed to work with the free acid, esterification of the carboxylic acid prior to coupling may lead to higher yields and is a recommended alternative strategy if challenges arise.

Materials:

-

2,6-Dibromo-5-iodopyridine-3-carboxylic acid (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

-

Reaction: Stir the mixture vigorously and heat to 80-100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify to pH ~3-4 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-Aryl-2,6-dibromopyridine-3-carboxylic acid.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the regioselective Suzuki coupling. Note that optimization may be required for specific substrates.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | Effective for a wide range of Suzuki couplings, often providing good yields and selectivity. |

| Base | K₂CO₃ (3.0 equiv) | A moderately strong base sufficient to facilitate transmetalation without promoting side reactions. |

| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate while maintaining selectivity. |

| Reaction Time | 2-12 h | Dependent on the specific arylboronic acid used; should be monitored by TLC or LC-MS. |

| Arylboronic Acid | 1.1-1.2 equiv | A slight excess is used to ensure complete consumption of the starting material. |

Logical Relationship of Reaction Components

The interplay between the substrate and catalyst is critical for achieving the desired regioselectivity.

Caption: Relationship between substrate reactivity and catalytic selection.

Conclusion and Future Perspectives

The regioselective Suzuki-Miyaura coupling of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid provides a reliable and efficient method for the synthesis of 5-aryl-2,6-dibromopyridine-3-carboxylic acids. The predictable nature of this transformation, based on the differential reactivity of carbon-halogen bonds, makes it a valuable tool for the construction of complex, multi-substituted pyridine scaffolds. The resulting products are primed for further functionalization at the C2 and C6 positions, offering a divergent approach to a wide array of novel compounds for applications in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of different palladium catalysts, ligands, and bases, may lead to even more efficient and versatile protocols.

References

- Karadeniz, E., Zora, M., & Kiliçaslan, N. (2015). Facile synthesis of aryl-substituted pyridines via Suzuki-Miyaura approach. Tetrahedron.

- Prajapati, D., Schulzke, C., Kindermann, M. K., & Kapdi, A. R. (2015). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Advances, 5, 53073.

- Suzuki, A. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Yadav, H., et al. (2013). Microwave promoted Suzuki couplings of 2,6-dibromo pyridine with aryl boronic acids: Synthesis of mono and diaryl pyridines. Heteroletters, 3(1), 41-48.

- Guchhait, S. K., et al. (2017). Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diarylated pyridines. Journal of Organic Chemistry.

- BenchChem. (2025). Application Notes and Protocols: 2,6-Dichloro-4- iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. BenchChem.

- Guchhait, S. K., et al. (2014). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Semantic Scholar.

- Brahim, M., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2197-2203.

- BenchChem. (2025). 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. BenchChem.

- Reddit. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.

- D'Amato, E. M., & Lipshutz, B. H. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Nitrogen-Containing Heterobiaryls. NSF Public Access Repository.

- Singh, P. K., et al. (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters, 20(17), 5328-5332.

- Firoozi, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(10), 2481.

- Wikipedia. (2023). Suzuki reaction. Wikipedia.

- Khan, I., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2949.

- Khan, I., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(1), 139.

- Graham, T. J. A., & Doyle, A. G. (2012). Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids. Organic Letters, 14(6), 1616-1619.

- Hartwig, J. F. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds.

- Yusubov, M. S., & Zhdankin, V. V. (2012). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 597929.

- Fu, G. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles. Journal of the American Chemical Society, 135(30), 10956-10959.

- Daugulis, O. (2010). Pd0/PR3-catalyzed arylation of nicotinic and isonicotinic acid derivatives. Organic Letters, 12(6), 1264-1266.

- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

Sources

Procedures for esterification of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid

Executive Summary

This guide details the optimized procedures for the esterification of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid , a densely functionalized heterocyclic scaffold used in the synthesis of complex pharmaceutical agents (e.g., antitussives, oncology targets).[1][2][3]

Unlike simple benzoic acids, this substrate presents specific challenges:

-

Steric Hindrance: The carboxylic acid at C3 is flanked by a bulky bromine atom at C2.[2][3]

-

Electronic Sensitivity: The electron-deficient pyridine ring, further activated by three halogen atoms, is susceptible to Nucleophilic Aromatic Substitution (

) at the C2 and C6 positions under harsh basic conditions.[1] -

Thermal Instability: Polyhalogenated nicotinic acids are prone to decarboxylation at elevated temperatures.[1][2][3]

This note recommends Acyl Chloride Activation (Method A) as the primary protocol for yield and purity, with Base-Promoted Alkylation (Method B) as a mild alternative for small-scale or acid-sensitive contexts.[1][2][3]

Mechanistic Considerations & Strategy

The esterification of 2,6-dibromo-5-iodopyridine-3-carboxylic acid requires navigating a "reactivity window" that avoids side reactions.[1][2][3]

-

The Problem with Fisher Esterification: While standard

reflux is common, it poses a risk for this substrate. Protonation of the pyridine nitrogen renders the ring highly electrophilic.[1][3] Prolonged reflux in methanol can lead to methoxy-de-bromination ( -

The Solution (Acyl Chloride): Converting the acid to an acid chloride using Oxalyl Chloride allows the esterification to proceed at 0°C to Room Temperature , kinetically favoring ester formation over

or decarboxylation.[3]

Strategic Workflow Diagram

Caption: Decision matrix for selecting the optimal esterification pathway based on scale and requirements.

Experimental Protocols

Protocol A: Acyl Chloride Activation (Recommended)

Best for: Gram-to-kilogram scale, high purity, avoiding thermal degradation.[1][2][3]

Reagents:

-

Substrate: 2,6-Dibromo-5-iodopyridine-3-carboxylic acid (1.0 equiv)[1][2][3]

-

Activator: Oxalyl Chloride (1.5 equiv)[2]

-

Solvent: Dichloromethane (DCM) (anhydrous)[2]

-

Quench: Methanol or Ethanol (excess)[2]

-

Base: Triethylamine (

) (2.0 equiv)[2]

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with the carboxylic acid substrate and anhydrous DCM (10 mL per gram of substrate). The starting material may be a suspension; this is normal.[2][3]

-

Activation:

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–3 hours. The suspension should clarify into a solution as the acid chloride forms.[3]

-

Concentration (Critical Step): Evaporate the solvent and excess oxalyl chloride under reduced pressure (Rotavap) at <30°C. This removes HCl and prevents side reactions in the next step.[3]

-

Esterification:

-

Workup: Stir for 1 hour at RT. Quench with water.[1][2][3] Wash the organic layer with saturated

(to remove unreacted acid) and Brine.[2][3][4] Dry over

Expected Yield: 90–95% Purity: >98% (HPLC)[2]

Protocol B: Base-Promoted Alkylation

Best for: Small scale (<1g), parallel synthesis, or if acid-sensitive functional groups are present.[1][2][3]

Reagents:

-

Substrate: 2,6-Dibromo-5-iodopyridine-3-carboxylic acid (1.0 equiv)[1][2][3]

-

Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 equiv)[2]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (anhydrous)[2]

Step-by-Step Procedure:

-

Dissolution: In a vial or RBF, dissolve the carboxylic acid in DMF (5 mL per gram).

-

Deprotonation: Add solid

.[1][2][3] Stir at RT for 15 minutes to generate the carboxylate anion. The mixture will be a suspension.[2][3] -

Alkylation: Add Methyl Iodide (or Ethyl Iodide) dropwise.[2][3]

-

Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC or LC-MS.[1][2][3]

-

Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash copiously with water (3x) to remove DMF.[2][3] Wash with Brine, dry (

), and concentrate.[2][5]

Expected Yield: 85–92% Purity: >95% (May require column chromatography to remove traces of DMF).[2]

Quality Control & Validation Data

To ensure the integrity of the product, compare your isolated material against these standard specifications.

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| 1H NMR | Singlet at ~8.4-8.5 ppm (C4-H) | 400 MHz DMSO-d6 / CDCl3 |

| MS (ESI) | [M+H]+ matches calc.[1][2][3] mass (e.g., Methyl ester: ~421/423) | LC-MS (Positive Mode) |

| Residual Solvent | < 5000 ppm (DCM/DMF) | GC-Headspace |

NMR Interpretation Guide:

-

Product (Methyl Ester): Disappearance of COOH peak; appearance of sharp singlet at ~3.9 ppm (

).[2][3] -

Aromatic Region: The pyridine ring proton (C4-H) typically appears as a singlet around 8.4 ppm.[1][2][3] A shift in this peak often confirms the change in electronic environment from Acid

Ester.[3]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete activation (Method A) | Ensure Oxalyl Chloride is fresh.[1][2][3] Confirm bubble formation stops before proceeding. |

| Impurity: Methoxy-analog | Critical: Do not heat the reaction.[1][2][3] If using Method B, switch to | |

| Dark/Black Reaction | Decomposition/Decarboxylation | Reaction temperature too high. Keep strictly <30°C. |

| Insoluble Precipitate | Pyridinium salt formation | In Method A, the pyridine nitrogen can be protonated or acylated. The basic workup ( |

References

-

Sigma-Aldrich. Product Specification: 2,6-dibromo-5-iodopyridine-3-carboxylic acid (CAS 2376729-79-0).[1][2][3][6]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15482692, 2,6-Dibromopyridine-4-carboxylic acid (Analogous Chemistry).[1][2][3] Retrieved from [2]

-

Chemical & Pharmaceutical Bulletin (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (Demonstrates reactivity of halogenated nicotinic acids).

-

Der Pharma Chemica (2011). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.[2][3] (General POCl3/Acid Chloride protocols).

-

Heterocyclic Letters (2021). Preparation of 2,5-dibromopyridine and related halogenated pyridines. (Stability data for Br/I pyridine rings).

Sources

- 1. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 2. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 6. 2,6-dibromo-5-iodopyridine-3-carboxylic acid | 2376729-79-0 [sigmaaldrich.com]

Application Notes and Protocols for 2,6-Dibromo-5-iodopyridine-3-carboxylic acid in Drug Discovery

Introduction: A Scaffold of Untapped Potential

In the landscape of modern drug discovery, the quest for novel molecular architectures with tunable properties is relentless. Pyridine derivatives have long been a cornerstone in medicinal chemistry, with their presence in a significant portion of FDA-approved drugs underscoring their therapeutic relevance.[1][2] The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to optimize interactions with biological targets.[1][3] Among the vast array of pyridine-based scaffolds, polyhalogenated systems offer a unique platform for rapid library generation through selective, site-differentiated chemistry. This guide focuses on the strategic utilization of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid , a trihalogenated nicotinic acid derivative, as a versatile scaffold for the synthesis of innovative drug candidates.

This molecule, with its distinct arrangement of bromo and iodo substituents, presents a fascinating case for regioselective derivatization. The inherent differences in the reactivity of the carbon-halogen bonds, coupled with the directing influence of the carboxylic acid group, provide a rich chemical space for exploration. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the predicted reactivity of this scaffold and detailed protocols for its strategic functionalization.

The Strategic Advantage of 2,6-Dibromo-5-iodopyridine-3-carboxylic acid

The utility of this scaffold lies in the differential reactivity of its three halogen atoms and the presence of a carboxylic acid handle. This combination allows for a modular and sequential approach to molecular diversification.

-

Orthogonal Reactivity of Halogens: The carbon-iodine (C-I) bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the carbon-bromine (C-Br) bonds.[4] Furthermore, the two bromine atoms at the 2- and 6-positions, being ortho to the ring nitrogen, are activated towards nucleophilic aromatic substitution (SNAr) and are also amenable to cross-coupling reactions.[5][6][7] This hierarchy of reactivity allows for selective functionalization at the C5 position, followed by modifications at the C2 and C6 positions.

-

Carboxylic Acid as a Key Functional Handle: The carboxylic acid at the 3-position provides a crucial site for amide bond formation, a common linkage in many drug molecules.[8] It can also serve as a directing group in certain C-H activation reactions, potentially influencing the regioselectivity of further functionalization.[9][10]

Synthesis of the Scaffold

A potential, though unverified, synthetic approach could be a multi-step process starting from a commercially available pyridine derivative, involving sequential bromination and iodination steps. The precise conditions would require experimental optimization.

Regioselectivity of Functionalization: A Predictive Analysis

The key to unlocking the potential of this scaffold lies in understanding and controlling the regioselectivity of its derivatization.

dot graph TD { A[2,6-Dibromo-5-iodopyridine-3-carboxylic acid] -->|Sonogashira or Suzuki Coupling| B(Selective C-I functionalization at C5); B -->|Suzuki or Buchwald-Hartwig Coupling| C(Selective C-Br functionalization at C2/C6); C -->|Amide Coupling| D(Derivatization of Carboxylic Acid); A -->|Amide Coupling| E(Initial Amide Formation); E -->|Cross-Coupling Reactions| F(Subsequent Halogen Functionalization); }

Predicted Reactivity Hierarchy.

Cross-Coupling Reactions (Suzuki-Miyaura and Sonogashira)

The expected order of reactivity for palladium-catalyzed cross-coupling reactions is C5-I > C2-Br ≈ C6-Br . The C-I bond is inherently more susceptible to oxidative addition to the palladium catalyst.[4] This allows for selective arylation, heteroarylation, or alkynylation at the 5-position while leaving the two bromine atoms intact for subsequent modifications.

Following the initial coupling at the C5 position, the two bromine atoms at C2 and C6 become the next sites for functionalization. The electronic activation by the ring nitrogen makes these positions more reactive than a bromine on a simple benzene ring.[7] Achieving selective mono-functionalization at either C2 or C6 over di-substitution can be challenging but may be influenced by the steric bulk of the newly introduced group at C5 and the choice of catalyst and ligands.[5]

Nucleophilic Aromatic Substitution (SNAr)

The C2 and C6 positions are highly activated towards SNAr due to the electron-withdrawing effect of the nitrogen atom.[13][14] The reactivity order for SNAr is typically F > Cl > Br > I. While the bromine atoms are less reactive than fluorine or chlorine, they can still be displaced by strong nucleophiles under appropriate conditions, such as heating in the presence of a base. Selective mono-substitution can often be achieved by controlling the stoichiometry of the nucleophile.[8][15]

Amide Bond Formation

The carboxylic acid at the C3 position is readily converted to an amide using standard coupling reagents. This transformation is a robust and high-yielding reaction, providing a straightforward way to introduce a wide variety of substituents.[8][16]

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar halogenated pyridine systems. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) will be necessary for specific substrates.

Protocol 1: Selective Sonogashira Coupling at the C5-Iodo Position

This protocol describes the selective coupling of a terminal alkyne to the C5 position of the scaffold.

Materials:

-

2,6-Dibromo-5-iodopyridine-3-carboxylic acid (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

PdCl₂(PPh₃)₂ (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous, degassed solvent, followed by the amine base.

-

Stir the mixture for 10-15 minutes to ensure dissolution and catalyst pre-formation.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a copper(I) co-catalyst accelerates the reaction, allowing for milder conditions.[17] An amine base is crucial to neutralize the hydrogen halide formed during the reaction.[6] The choice of palladium catalyst and solvent can influence reaction efficiency and should be optimized.[18]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="2,6-Dibromo-5-iodopyridine-3-carboxylic acid + Terminal Alkyne"]; B [label="Pd(II)/Cu(I) Catalyst System"]; C [label="Base (e.g., Et3N)"]; D [label="Solvent (e.g., DMF)"]; E [label="Heat"]; F [label="Selective C5-Alkynylated Product"]; A -> F; B -> F; C -> F; D -> F; E -> F; }

Sonogashira Coupling Workflow.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol details the selective coupling of a boronic acid or ester to the C5 position.

Materials:

-

2,6-Dibromo-5-iodopyridine-3-carboxylic acid (1.0 eq)

-

Aryl- or heteroaryl-boronic acid or ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (2-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,6-Dibromo-5-iodopyridine-3-carboxylic acid, the boronic acid/ester, the palladium catalyst, ligand (if used), and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of base and solvent system is critical for the efficiency of the Suzuki-Miyaura reaction.[19] The use of bulky, electron-rich phosphine ligands can often improve catalyst performance, especially for challenging substrates.[5]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Scaffold + Boronic Acid"]; B [label="Pd Catalyst & Ligand"]; C [label="Base"]; D [label="Solvent System"]; E [label="Heat"]; F [label="Selective C5-Arylated Product"]; A -> F; B -> F; C -> F; D -> F; E -> F; }

Suzuki-Miyaura Coupling Workflow.

Protocol 3: Amide Bond Formation

This protocol outlines the formation of an amide bond from the carboxylic acid group.

Materials:

-

2,6-Dibromo-5-iodopyridine-3-carboxylic acid (or its derivatized product) (1.0 eq)

-

Primary or secondary amine (1.1 - 1.2 eq)

-

Coupling reagent (e.g., HATU, HBTU, EDC/HOBt) (1.1 - 1.5 eq)

-

Base (e.g., DIPEA, Et₃N) (2.0 - 4.0 eq)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent in a dry reaction flask.

-

Add the amine and the base to the solution.

-

In a separate vial, dissolve the coupling reagent in the anhydrous solvent.

-

Add the solution of the coupling reagent dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-12 hours).

-

Once the reaction is complete, dilute with an organic solvent and wash sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: A variety of coupling reagents are available, and the choice may depend on the specific substrates and the need to minimize side reactions like racemization.[8][10][16] The base is required to neutralize the acidic byproducts of the coupling reaction.

Data Presentation: A Comparative Overview of Coupling Reactions

| Reaction Type | Position of Functionalization | Typical Catalyst/Reagent | Typical Conditions | Expected Selectivity |

| Sonogashira Coupling | C5 | PdCl₂(PPh₃)₂ / CuI | Et₃N, DMF, 60-100 °C | High for C-I over C-Br |

| Suzuki-Miyaura Coupling | C5 | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Dioxane/H₂O, 80-110 °C | High for C-I over C-Br |

| Suzuki-Miyaura Coupling | C2/C6 | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | Moderate to good (post C5 functionalization) |

| Amide Coupling | C3 | HATU / DIPEA | DMF, Room Temperature | High |

Applications in Drug Discovery: A World of Possibilities

The 2,6-Dibromo-5-iodopyridine-3-carboxylic acid scaffold is a launchpad for the synthesis of diverse compound libraries targeting a wide range of therapeutic areas. Pyridine carboxylic acid derivatives are known to possess a broad spectrum of biological activities, including acting as enzyme inhibitors.[1][3][20]

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. By strategically functionalizing the C2, C5, and C6 positions, and the carboxylic acid, one can design molecules that fit into the ATP-binding pocket of various kinases, potentially leading to new treatments for cancer and inflammatory diseases.

-

Antiviral and Antibacterial Agents: The introduction of diverse aromatic and heteroaromatic moieties via cross-coupling reactions can lead to compounds with potent antimicrobial or antiviral activity.

-

CNS-active Agents: The pyridine scaffold is also prevalent in drugs targeting the central nervous system.[12] The ability to fine-tune the physicochemical properties of the molecule through derivatization makes this scaffold attractive for developing new treatments for neurological and psychiatric disorders.

Conclusion

2,6-Dibromo-5-iodopyridine-3-carboxylic acid represents a highly versatile and strategically valuable scaffold in drug discovery. Its tri-halogenated nature allows for a predictable and sequential functionalization, enabling the rapid generation of diverse and complex molecular architectures. While direct experimental data for this specific molecule is limited, the well-established principles of pyridine chemistry provide a strong foundation for its successful application. The protocols and predictive analysis provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in their quest for novel therapeutics.

References

- A Researcher's Guide to the Selective Functionalization of 2,6-Dibromopyridine: A Ligand Comparison. Benchchem.

- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.

- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines | Request PDF.

- (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.

- 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.

- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen

- The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalis

- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin

- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen

- Side Reactions of Pyridine‐Halogen Complexes. R Discovery.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- The synthesis of nicotinic acid derivatives 10, 11.

- Suzuki reaction - Wikipedia.

- A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. Benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.

- 2,5- and 5,6-Dihalonicotinic acids and their precursors. III. Journal of Pharmaceutical Sciences.

- Methods to Produce Nicotinic Acid with Potential Industrial Applic

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- Halogenation of the 3-position of pyridines through Zincke imine intermedi

- Carboxylic Acids as Directing Groups for C-H Bond Functionaliz

- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry (RSC Publishing).

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.

- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.

- Cross-dehydrogenative coupling reactions between arenes (C–H) and carboxylic acids (O–H): a straightforward and environmentally benign access to O-aryl esters. PMC.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.

- The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

- Reaction of 2,6-dibromopyridine. ECHEMI.

- Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds | Journal of the American Chemical Society.

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.

- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C

- JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.